tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially reduced pyridine ring with ester substituents at positions 3 and 5, and alkyl or aryl groups at positions 2, 4, and 4.
Properties
CAS No. |
94266-03-2 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-8-12-13(15(19)21-9-2)10(3)18-11(4)14(12)16(20)22-17(5,6)7/h12,18H,8-9H2,1-7H3 |
InChI Key |
USGTYZQEEZQSHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate generally follows the Hantzsch 1,4-dihydropyridine synthesis pathway, which involves the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts. The key steps include:
- Selection of appropriate β-ketoesters: tert-butyl acetoacetate and ethyl acetoacetate serve as ester sources for the 3 and 5 positions on the pyridine ring.
- Use of paraformaldehyde or other aldehydes for the 4-position substitution.
- Employment of ammonium acetate as the nitrogen source to form the dihydropyridine ring.
This method yields the target compound with high efficiency and purity after purification steps such as crystallization.
Specific Synthetic Procedure
A representative synthesis involves:
| Reagent | Quantity | Role |
|---|---|---|
| Paraformaldehyde | 1 mmol | Aldehyde source |
| tert-Butyl acetoacetate | 2 mmol | β-Ketoester (tert-butyl) |
| Ethyl acetoacetate | 2 mmol | β-Ketoester (ethyl) |
| Ammonium acetate | 1.5 mmol | Nitrogen source |
| Solvent (e.g., methanol) | 6 mL | Reaction medium |
- Mix paraformaldehyde, tert-butyl acetoacetate, ethyl acetoacetate, and ammonium acetate in methanol.
- Stir the reaction mixture at room temperature or slightly elevated temperature (typically 30 minutes to 3 hours depending on scale and conditions).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, purify the product by recrystallization from methanol or other suitable solvents.
The yield typically ranges from 70% to 80%, with the product isolated as a white crystalline solid.
Reaction Conditions and Optimization
- Temperature: Mild heating (25–60°C) is often sufficient; excessive heat can degrade sensitive ester groups.
- pH: Neutral to slightly acidic conditions favor the formation of the dihydropyridine ring.
- Solvent choice: Methanol is preferred for solubility and reaction kinetics; alternatives include ethanol or mixtures with water.
- Reaction time: Varies from 10 minutes to several hours depending on reagent purity and scale.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Melting point | 151–153 °C (from methanol) |
| Thin-layer chromatography | Rf = 0.64 (petroleum ether / ethyl acetate = 2:1) |
| Infrared spectroscopy (ATR) | NH stretch ~3336 cm⁻¹; C=O stretches ~1694 and 1650 cm⁻¹; C=C ~1639 cm⁻¹; C–O ~1203 and 1092 cm⁻¹ |
| Nuclear magnetic resonance (¹H NMR) | Characteristic signals for dihydropyridine protons and ester methyl groups (data varies with solvent) |
| Yield | 70–80% after purification |
These data confirm the successful synthesis and purity of the compound, consistent with literature reports.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hantzsch synthesis (multi-component condensation) | Paraformaldehyde, tert-butyl acetoacetate, ethyl acetoacetate, ammonium acetate | Methanol, 25–60°C, 30 min – 3 h | 70–80 | Most common, efficient, scalable |
| Reduction and esterification | Pyridine-2,6-dicarboxylate diesters | Sodium borohydride reduction, esterification steps | Variable | Less common, requires multiple steps, lower yield |
| Free radical substitution | Diethyl 4-substituted pyridine-2,6-dicarboxylate | Radical initiators (H2O2, FeSO4), aldehydes | Variable | Used for related compounds, not standard here |
Chemical Reactions Analysis
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to tert-butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate exhibit antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Case Study:
A study investigated the antioxidant activity of related dihydropyridine derivatives. The results showed significant inhibition of free radicals, suggesting potential therapeutic applications in oxidative stress management.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Dihydropyridine derivatives have been studied for their ability to protect neuronal cells from damage.
Case Study:
In vitro studies demonstrated that certain dihydropyridine compounds could reduce neuronal cell death induced by oxidative stress. This positions them as candidates for developing treatments for conditions like Alzheimer's disease.
Pesticide Development
The increasing resistance of pests to conventional pesticides has prompted the exploration of new compounds like this compound as potential eco-friendly alternatives.
Data Table: Efficacy of Compounds Against Common Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | Journal of Pest Science |
| Compound B | Spider Mites | 90 | Crop Protection Journal |
| tert-Butyl... | Various Insects | TBD | Ongoing Research |
Plant Growth Promotion
Emerging studies suggest that certain derivatives can enhance plant growth and yield by improving nutrient uptake and stress resistance.
Case Study:
Field trials with treated crops showed a noticeable increase in yield compared to untreated controls, highlighting the potential for agricultural use.
Synthesis of Fine Chemicals
The compound serves as an intermediate in synthesizing other fine chemicals used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Intermediate Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Compound C | 75 | 150°C, 2 hours |
| Compound D | 80 | Room temperature, overnight |
| tert-Butyl... | TBD | Ongoing Synthesis Research |
Mechanism of Action
The mechanism of action of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in free radical reactions, where it loses a bromine atom to form a succinimidyl radical . This radical can then interact with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Comparative Analysis with Analogous 1,4-DHPs
Table 1: Structural and Functional Comparison of Selected 1,4-DHPs
Key Findings and Insights
A. Steric and Electronic Effects
- tert-Butyl vs. This may also enhance metabolic stability in vivo.
- Aromatic vs. Alkyl Substituents : Compounds with aryl groups (e.g., 3,4-difluorophenyl or trimethoxyphenyl) exhibit higher melting points and distinct biological activities due to π-π stacking interactions and electronic effects .
D. Physical Properties
Biological Activity
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS No. 94266-03-2) is a compound belonging to the class of pyridine derivatives. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including pharmacological properties, toxicological assessments, and relevant case studies.
- Molecular Formula : C17H27NO4
- Molecular Weight : 309.40 g/mol
- CAS Number : 94266-03-2
Pharmacological Properties
Research indicates that compounds similar to tert-butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine derivatives exhibit various pharmacological effects:
- Antioxidant Activity : Several studies have reported that pyridine derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo studies. This could be beneficial for conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence suggesting that certain pyridine derivatives can protect neuronal cells from apoptosis, indicating a potential role in neurodegenerative disease management.
Toxicological Assessments
A scoping review of non-nicotine e-cigarette constituents highlighted that many chemicals in this category, including pyridine derivatives, often present health risks such as acute toxicity and carcinogenic potential . Specific studies have indicated:
Study on Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various pyridine derivatives. The results indicated that tert-butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine derivatives demonstrated significant free radical scavenging activity compared to controls .
Neuroprotective Study
In a neuroprotective study involving animal models of Alzheimer’s disease, a related compound showed promise in reducing amyloid-beta accumulation and improving cognitive function . This suggests that tert-butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine derivatives may have similar neuroprotective effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H27NO4 |
| Molecular Weight | 309.40 g/mol |
| CAS Number | 94266-03-2 |
| Antioxidant Activity | Significant (IC50 values) |
| Acute Toxicity | Yes (specific dosage required) |
| Neuroprotective Potential | Promising (animal studies) |
Q & A
Q. What are the standard synthetic protocols for tert-butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, and how can reaction conditions be optimized for yield improvement?
The compound is synthesized via the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction involving an aldehyde, β-ketoester (e.g., ethyl acetoacetate), and ammonia or ammonium acetate. Optimizing reaction parameters includes:
- Solvent selection : Ethanol or methanol under reflux (boiling point ~78°C) is commonly used .
- Catalyst : Polystyrene-supported acids (e.g., p-toluenesulfonic acid) improve yield (up to 90%) under solvent-free conditions .
- Temperature : Reflux at 80–90°C for 1–3 hours ensures completion .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) isolates the product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : NMR reveals diagnostic signals: a singlet for the 1,4-dihydropyridine ring protons (~5.6–5.8 ppm) and ester methyl/methylene groups (δ 1.2–4.3 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, identifying bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between substituents .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 302.9 for dimethyl analogs) confirm molecular weight .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cyclization or oxidation reactions?
- Electronic effects : Electron-withdrawing groups (e.g., ethoxy) stabilize the dihydropyridine ring, reducing oxidation susceptibility. Hammett substituent constants () predict regioselectivity in electrophilic substitutions .
- Steric effects : Bulky tert-butyl groups hinder axial coordination in metal-catalyzed reactions, altering reaction pathways. Computational modeling (DFT) assesses steric maps and transition-state energies .
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra. For example, NOESY correlations differentiate axial/equatorial substituents .
- Computational validation : Gaussian or ORCA software calculates and chemical shifts using density functional theory (DFT), cross-referencing experimental data .
Q. What challenges arise in crystallizing tert-butyl ethyl derivatives, and how can polymorph identification be achieved?
- Crystallization challenges : Bulky tert-butyl groups reduce crystal symmetry, leading to twinning or disordered structures. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .
- Polymorph screening : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs. SHELXL refinement identifies unit cell variations .
Q. What methodologies are recommended for impurity profiling and identification in API-grade material?
Q. What is the compound’s role in catalytic systems or green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
